molecular formula C22H26N2O4 B1451005 Corynoxeine CAS No. 630-94-4

Corynoxeine

Cat. No. B1451005
CAS RN: 630-94-4
M. Wt: 382.5 g/mol
InChI Key: MUVGVMUWMAGNSY-KAXDATADSA-N
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Description

Corynoxeine is a member of indoles . It is a natural product found in Uncaria sinensis, Mitragyna rotundifolia, and other organisms . The molecular formula of Corynoxeine is C22H26N2O4 .


Synthesis Analysis

The total synthesis of Corynoxeine has been reported in several studies . The general starting material was an N-2-butenylated 2-hydroxytryptamine, which underwent a base-mediated Mannich spirocyclisation with a functionalised aldehyde to generate the C-ring . The second key step was a Pd-catalysed cyclisation of an α-keto ester enolate onto an allylic carbonate to form the D-ring .


Molecular Structure Analysis

The molecular weight of Corynoxeine is 382.45 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .


Chemical Reactions Analysis

Corynoxeine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier, making the parent compound primarily responsible for in-vivo activity .


Physical And Chemical Properties Analysis

Corynoxeine has a density of 1.3±0.1 g/cm3, a boiling point of 562.7±50.0 °C at 760 mmHg, and a flash point of 294.1±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Pain Management

Corynoxeine is one of the alkaloids found in the plant Kratom (Mitragyna speciosa) , which has been traditionally used in Southeast Asia for its analgesic properties . Research suggests that Corynoxeine, along with other Kratom alkaloids, may interact with opioid receptors, providing pain relief without the high risk of addiction associated with conventional opioids. This makes it a potential candidate for developing safer pain management therapies.

Substance Use Disorder Treatment

The therapeutic benefits of Corynoxeine extend to the management of substance use disorders . By modulating the reward pathways in the brain, it may help in reducing cravings and withdrawal symptoms associated with opioid addiction. This application is particularly promising given the current opioid crisis and the need for effective treatment options.

Mental Health Conditions

Corynoxeine’s interaction with various neurotransmitter systems suggests its potential in treating mental health conditions such as anxiety, depression, and post-traumatic stress disorder . Its calming effects could be harnessed to develop novel treatments for these conditions, which affect a significant portion of the global population.

Neurodegenerative Disorders

In the context of neurodegenerative diseases like Parkinson’s disease (PD), Corynoxeine has shown promise in promoting the clearance of alpha-synuclein, a protein that accumulates abnormally in PD . It enhances autophagy, a cellular process that degrades and recycles damaged cell components, thereby potentially slowing the progression of PD.

Autophagy Enhancement

Beyond its implications for PD, Corynoxeine’s role as an autophagy enhancer could have broader applications in diseases characterized by the accumulation of misfolded proteins . By improving the cellular cleanup process, it may contribute to the treatment of a range of conditions where protein aggregation is a factor.

Pharmacokinetics and Organ Distribution

Understanding the pharmacokinetics and distribution of Corynoxeine in the body is crucial for its therapeutic application . Research involving the separation and determination of Corynoxeine and its metabolites in rats provides insights into how it is processed by the body, which is essential for optimizing dosage and delivery methods for human use.

Safety And Hazards

There is limited information available on the safety and hazards of Corynoxeine . It is recommended for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGVMUWMAGNSY-KAXDATADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318311
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynoxeine

CAS RN

630-94-4
Record name Corynoxeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoxeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNOXEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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